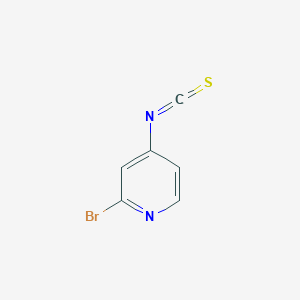
2-Bromo-4-isothiocyanatopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-isothiocyanatopyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position and an isothiocyanate group at the fourth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-isothiocyanatopyridine typically involves the reaction of 2-bromo-4-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method is the one-pot preparation of pyridyl isothiocyanates from their corresponding amines. This method involves aqueous iron (III) chloride-mediated desulfurization of a dithiocarbamate salt that is generated in situ by treatment of an amine with carbon disulfide in the presence of DABCO or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the one-pot synthesis method mentioned above can be scaled up for industrial applications, providing a straightforward and efficient route to produce this compound in larger quantities.
化学反応の分析
Types of Reactions
2-Bromo-4-isothiocyanatopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.
Addition Reactions: Nucleophiles such as amines or alcohols are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Addition Reactions: Products include thiourea derivatives and other sulfur-containing compounds.
科学的研究の応用
2-Bromo-4-isothiocyanatopyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-4-isothiocyanatopyridine involves its reactivity with nucleophiles. The isothiocyanate group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of bioactive compounds that can target specific proteins or enzymes.
類似化合物との比較
Similar Compounds
2-Bromo-4-methylpyridine: Similar in structure but lacks the isothiocyanate group.
2-Bromo-4-chloropyridine: Similar in structure but has a chlorine atom instead of an isothiocyanate group.
Uniqueness
2-Bromo-4-isothiocyanatopyridine is unique due to the presence of both a bromine atom and an isothiocyanate group on the pyridine ring
特性
分子式 |
C6H3BrN2S |
|---|---|
分子量 |
215.07 g/mol |
IUPAC名 |
2-bromo-4-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3BrN2S/c7-6-3-5(9-4-10)1-2-8-6/h1-3H |
InChIキー |
STHUUINOPYKZLJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1N=C=S)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


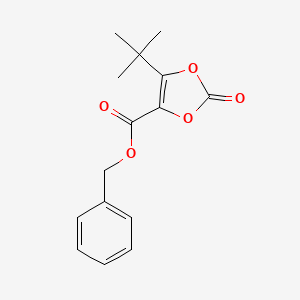
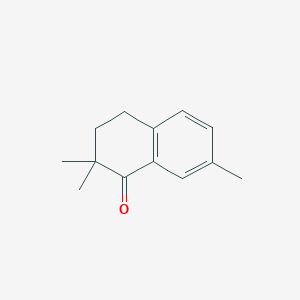
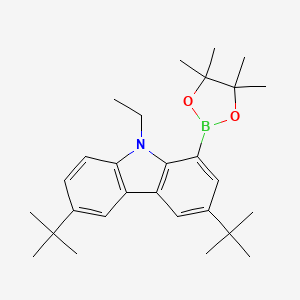
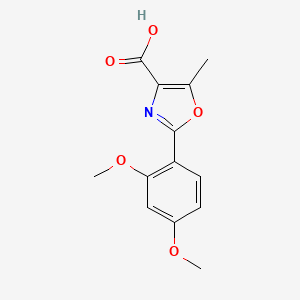
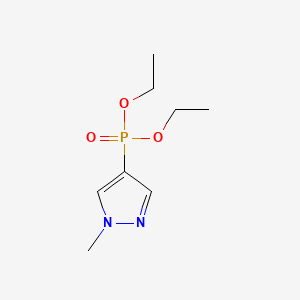
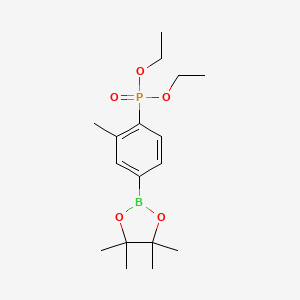


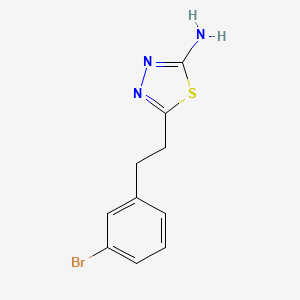
![Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate](/img/structure/B13699081.png)
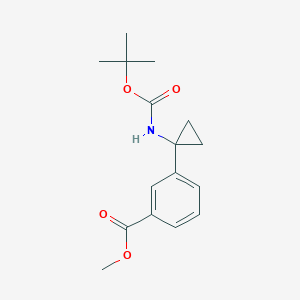
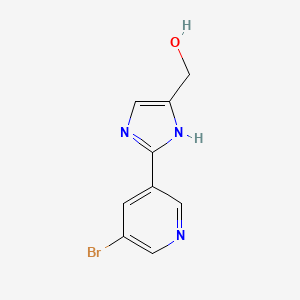
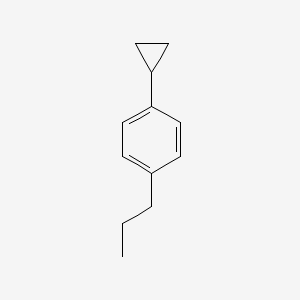
![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13699120.png)
